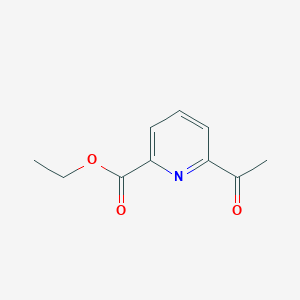

Ethyl 6-acetylpyridine-2-carboxylate

Overview

Description

MD-0727 is a small molecule drug developed by Ironwood Pharmaceuticals, Inc. The compound works by inhibiting the absorption of cholesterol in the intestines, thereby reducing the overall cholesterol levels in the body .

Scientific Research Applications

MD-0727 has several scientific research applications, including:

Chemistry: Used as a model compound to study cholesterol absorption inhibitors and their mechanisms.

Biology: Investigated for its effects on cholesterol metabolism and its potential to reduce cholesterol levels in animal models.

Medicine: Being developed as a therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.

Industry: Potential use in the development of new cholesterol-lowering drugs and formulations .

Mechanism of Action

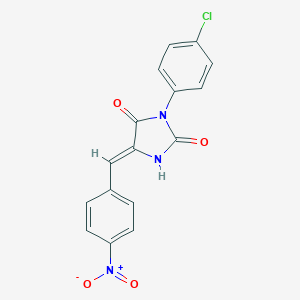

The mechanism of action of Ethyl 6-acetylpyridine-2-carboxylate involves two reactions of distinctive types when they reacted with the aromatic amines as precursors, due to different functional groups on the 2-position of pyridine in the molecules: one was Schiff base condensation and the other was an amidation reaction .

Safety and Hazards

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MD-0727 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Ironwood Pharmaceuticals, Inc. it is known that the synthesis involves standard organic chemistry techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods: Industrial production of MD-0727 would likely involve scaling up the laboratory synthesis process to a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in the final product. The production process would also involve the use of industrial-grade equipment and facilities designed for large-scale chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: MD-0727 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

Ezetimibe: Another cholesterol absorption inhibitor that targets the NPC1L1 protein.

Simvastatin: A statin that inhibits the enzyme HMG-CoA reductase, reducing cholesterol synthesis in the liver.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin

Uniqueness of MD-0727: MD-0727 is unique in its specific targeting of the NPC1L1 protein, which directly inhibits cholesterol absorption in the intestines. This mechanism of action is different from statins, which primarily reduce cholesterol synthesis in the liver. Additionally, MD-0727 has shown potential for minimal systemic exposure, which may reduce the risk of side effects compared to other cholesterol-lowering drugs .

Properties

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 6-acetylpyridine-2-carboxylate interesting for coordination chemistry?

A1: this compound possesses two nitrogen atoms and a carbonyl group capable of coordinating to metal centers. This makes it a valuable precursor for creating tridentate ligands. For example, reacting it with 2,6-diethylaniline produces a mono(imino)pyridine ligand. This ligand, when complexed with cobalt chloride, forms a complex where the ligand coordinates to cobalt through its [N, N, O] atoms, resulting in a distorted trigonal bipyramidal geometry around the cobalt center [].

Q2: What types of reactions can this compound undergo in organic synthesis?

A2: this compound exhibits interesting reactivity due to the presence of both an ester and a ketone group. It can participate in Schiff base condensation reactions with aromatic amines through its ketone group, yielding mono(imino)pyridine compounds []. Alternatively, it can undergo amidation reactions with aliphatic amines at the ester group, resulting in 6-acetylpyridine-2-carboxamide derivatives [].

Q3: The research mentions using microwave irradiation. What is its significance in these reactions?

A4: Microwave irradiation is utilized as a promoting factor in many of the reactions involving this compound. This technique offers advantages like shorter reaction times and, in some cases, the ability to perform reactions under solvent-free conditions, contributing to greener synthetic methodologies [, ].

Q4: What are the potential applications of the cobalt complex derived from this compound?

A5: The cobalt(II) complex synthesized using the mono(imino)pyridine ligand derived from this compound demonstrates catalytic activity in ethylene oligomerization reactions []. Specifically, when activated with methylaluminoxane (MAO), this complex exhibits significant activity, producing higher-order ethylene oligomers, which are valuable chemical intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)